5-(Chloromethyl)-2-cyclopropylpyrimidine
Overview
Description
5-(Chloromethyl)-2-cyclopropylpyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a chloromethyl group at the 5-position and a cyclopropyl group at the 2-position Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-cyclopropylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with formaldehyde and hydrochloric acid, leading to the formation of the desired compound. The reaction is typically carried out under acidic conditions, with zinc chloride (ZnCl₂) acting as a catalyst to facilitate the chloromethylation process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize high-performance liquid chromatography (HPLC) for purification and quality control. The scalability of these methods allows for the efficient production of the compound on a large scale, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-cyclopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert it into alcohols or alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃). Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Aldehydes, carboxylic acids, or ketones.
Reduction Products: Alcohols or alkanes.
Scientific Research Applications
5-(Chloromethyl)-2-cyclopropylpyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.
Biological Research: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-cyclopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to inhibition or modification of their function. The cyclopropyl group can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
5-(Chloromethyl)furfural: Contains a furan ring and is used in different applications, such as renewable chemical production.
5-(Hydroxymethyl)pyrimidine: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
5-(Chloromethyl)-2-cyclopropylpyrimidine is unique due to the presence of both a chloromethyl and a cyclopropyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(chloromethyl)-2-cyclopropylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-3-6-4-10-8(11-5-6)7-1-2-7/h4-5,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQYVUJESGXNBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261596 | |
Record name | Pyrimidine, 5-(chloromethyl)-2-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211530-64-1 | |
Record name | Pyrimidine, 5-(chloromethyl)-2-cyclopropyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211530-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 5-(chloromethyl)-2-cyclopropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801261596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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